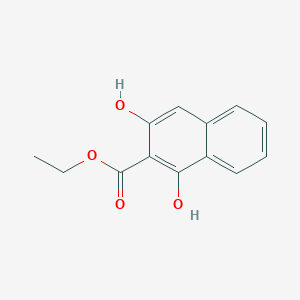

ethyl 1,3-dihydroxy-2-naphthoate

Beschreibung

Significance of Naphthoate Scaffolds in Organic Functional Materials

The naphthoate scaffold, a derivative of naphthalene (B1677914) containing a carboxylate group, is a fundamental building block in the design of organic functional materials. The rigid, planar, and electron-rich nature of the naphthalene ring system provides excellent thermal and chemical stability. nih.gov These characteristics are highly desirable in materials developed for electronics, optics, and catalysis. The ability to modify the naphthalene core with various functional groups allows for the fine-tuning of electronic properties, making naphthoate derivatives versatile components in a range of applications.

In the field of metal-organic frameworks (MOFs), for instance, naphthalenedicarboxylates serve as organic linkers that connect metal ions to form porous, crystalline structures. bohrium.com These materials are investigated for gas storage, separation, and catalysis due to their high surface area and tunable pore environments. nih.govresearchgate.net The incorporation of specific functionalities onto the naphthoate backbone is a key strategy for creating materials with tailored properties and predetermined structural topologies. wuttkescience.com

Role of Ethyl 1,3-Dihydroxy-2-Naphthoate as a Precursor in Advanced Chemical Synthesis

This compound serves as a crucial intermediate in multi-step organic syntheses. Its functional groups—two hydroxyls and an ethyl ester—offer multiple sites for chemical modification, allowing it to be a starting point for more complex molecules.

A primary application is in the synthesis of other valuable naphthoate derivatives and related compounds. For example, it is readily hydrolyzed to form 1,3-dihydroxy-2-naphthoic acid. orgsyn.org This acid can then undergo further reactions, such as decarboxylation, to yield other important chemical building blocks like 1,3-naphthalenediol (naphthoresorcinol). orgsyn.org

Furthermore, the ester and hydroxyl groups can be targeted in various reactions. Research has shown that this compound reacts with ammonia and aniline to produce 1,3-dihydroxy-2-naphthamide and 1,3-dihydroxy-2-naphthanilide, respectively. sioc-journal.cn These reactions demonstrate its utility as a precursor for creating amide- and anilide-functionalized naphthalene systems.

| Reactant | Product | Reaction Type |

| Barium Hydroxide / Dioxane | 1,3-Dihydroxy-2-naphthoic acid | Saponification (Hydrolysis) orgsyn.org |

| Ammonia | 1,3-Dihydroxy-2-naphthamide | Aminolysis sioc-journal.cn |

| Aniline | 1,3-Dihydroxy-2-naphthanilide | Aminolysis sioc-journal.cn |

The synthesis of this compound itself is a notable process, often starting from ethyl phenylacetylmalonate, which undergoes cyclization in the presence of a strong acid like sulfuric acid. orgsyn.org The yield of this reaction is sensitive to the reaction time, with longer periods generally leading to higher yields. orgsyn.org

Contemporary Research Paradigms and Unexplored Avenues for this compound

While direct, contemporary research focusing exclusively on this compound for advanced materials is limited, the broader class of dihydroxy-naphthoic acids and their derivatives is an active area of investigation, suggesting potential future directions. The structural motifs present in this molecule are found in compounds with significant biological and chemical activities.

For example, a related isomer, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified as a bacterial-derived metabolite that acts as an agonist for the aryl hydrocarbon receptor (AhR), playing a role in anti-inflammatory activity in the gut. nih.govnih.gov Structure-activity relationship studies on various hydroxylated and carboxylated naphthoic acids have shown that the position and presence of these functional groups are critical for biological activity. nih.gov This raises the unexplored possibility that this compound or its corresponding acid could be investigated for similar biological interactions.

Another related compound, 3,5-dihydroxy-2-naphthoic acid, has been identified as a potential lead compound for developing drugs against the parasite Babesia microti by targeting its lactate (B86563) dehydrogenase enzyme. frontiersin.org These findings highlight the potential of the dihydroxy-naphthoic acid scaffold in medicinal chemistry. Consequently, an unexplored avenue for this compound is its use as a precursor to synthesize a library of novel derivatives for screening in various biological assays. Its functional handles could be used to attach other molecular fragments, potentially leading to the discovery of new therapeutic agents.

Furthermore, the prenylation of dihydroxy-naphthoic acid is a key step in the biosynthesis of anthraquinones in plants, which are used as natural dyes and have pharmaceutical applications. biorxiv.org The enzymatic and synthetic modification of the this compound scaffold could be an area of future research for creating novel dyes or functional molecules inspired by natural products.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-17-13(16)11-10(14)7-8-5-3-4-6-9(8)12(11)15/h3-7,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVQTZHEEIATCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290341 | |

| Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-89-6 | |

| Record name | 6843-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1,3-dihydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1,3 Dihydroxy 2 Naphthoate

Established Synthetic Pathways for Ethyl 1,3-Dihydroxy-2-Naphthoate Production

The synthesis of this compound can be achieved through modern organocatalytic methods, providing efficient access to this key intermediate.

A notable transition-metal-free method involves the benzannulation of tricarbonyl derivatives with arynes. figshare.comnih.govepa.govsci-hub.ru Specifically, the reaction of an aryne, generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with a 1,3-dicarbonyl compound such as diethyl 1,3-acetonedicarboxylate, proceeds via a cascade of reactions to build the naphthalene (B1677914) core. nih.govsci-hub.ru This approach is significant as it constructs the highly functionalized naphthalene ring system in a single, efficient process. The reaction is typically carried out in the presence of a fluoride (B91410) source, like cesium fluoride, to trigger the formation of the reactive benzyne (B1209423) intermediate.

While modern methods are prominent, the structure of this compound suggests its plausible synthesis via classical condensation reactions. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a fundamental reaction for forming five- and six-membered rings. masterorganicchemistry.comwikipedia.orgacs.org A hypothetical, yet chemically sound, pathway could involve an intramolecular cyclization of a suitably substituted acyclic precursor, such as a derivative of diethyl phthalate (B1215562) and diethyl succinate, to form the carbocyclic part of the naphthalene system. aaru.edu.josigmaaldrich.comrsc.org This would be followed by aromatization to yield the stable dihydroxynaphthalene scaffold.

Functionalization Strategies for this compound Derivatives

The rich functionality of this compound makes it an ideal substrate for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The electron-rich nature of the naphthalene ring, activated by the two hydroxyl groups, makes this compound an excellent coupling component for azo coupling reactions. researchgate.net This reaction is a cornerstone for the synthesis of azo dyes. figshare.comnortheastern.eduinternationaljournalcorner.com

The general mechanism is an electrophilic aromatic substitution. researchgate.net It begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. internationaljournalcorner.com This diazonium salt then acts as the electrophile and reacts with the activated nucleophilic position of this compound. The coupling typically occurs at the C-4 position, which is para to one hydroxyl group and ortho to the other, and is highly activated. The reaction is generally carried out in a basic medium, which deprotonates the phenolic hydroxyl group, further enhancing the nucleophilicity of the ring. researchgate.net

Research has demonstrated the synthesis of several mono-azo dyes by coupling various diazotized aromatic amines with this compound. researchgate.net The resulting azo compounds exhibit interesting photophysical properties, and Density Functional Theory (DFT) studies suggest they exist predominantly in the hydrazone tautomeric form in the ground state. figshare.comresearchgate.net

Table 1: Examples of Azo Dyes Synthesized from this compound Data sourced from a study on NLOphoric mono-azo dyes. researchgate.net

| Diazotized Aromatic Amine Used | Resulting Azo Dye/Hydrazone Derivative |

|---|---|

| Aniline | Ethyl 4-(2-phenylhydrazono)-1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

| 4-Nitroaniline | Ethyl 4-(2-(4-nitrophenyl)hydrazono)-1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

| 4-Chloroaniline | Ethyl 4-(2-(4-chlorophenyl)hydrazono)-1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

| 2-Methylaniline | Ethyl 4-(2-(o-tolyl)hydrazono)-1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

| 2-Methoxyaniline | Ethyl 4-(2-(2-methoxyphenyl)hydrazono)-1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

The activated C-4 position of this compound can also participate in condensation reactions with carbonyl compounds, such as aldehydes. This transformation is analogous to the Knoevenagel or Claisen-Schmidt condensation, where a nucleophilic active methylene (B1212753) compound reacts with an aldehyde or ketone. wikipedia.orgsigmaaldrich.comthermofisher.com

In this context, the naphthol ring itself acts as the nucleophile. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, which facilitates the reaction between the electron-rich C-4 of the naphthol and the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgyoutube.com The initial addition product would be a benzylic alcohol, which may subsequently dehydrate under the reaction conditions to yield a conjugated system, often resulting in a colored product. This strategy allows for the fusion of new rings or the attachment of arylmethylidene substituents onto the naphthalene framework, leading to compounds with potential applications in materials science and medicinal chemistry.

The two phenolic hydroxyl groups at the C-1 and C-3 positions are key sites for functionalization through esterification and etherification reactions.

Etherification , typically achieved via the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxides. masterorganicchemistry.comfrancis-press.comyoutube.com These nucleophilic alkoxides are then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester, in an SN2 reaction to form the corresponding ethers. masterorganicchemistry.comlumenlearning.com This method allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the solubility and electronic properties of the parent molecule.

Esterification (O-acylation) can be readily accomplished by reacting this compound with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. This reaction converts the hydroxyl groups into ester functionalities, which can be useful as protecting groups or to modulate the biological activity of the molecule.

Advanced Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being of primary importance.

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized compounds. researchgate.netinternationaljournalcorner.comresearchgate.net

For the parent compound, This compound , the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the naphthalene ring, the protons of the ethyl ester group (a quartet and a triplet), and the acidic protons of the two hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the ring.

The ¹³C NMR spectrum is equally informative, showing distinct signals for each unique carbon atom. Key resonances would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the two carbons bearing the hydroxyl groups (C-1 and C-3), and the remaining eight carbons of the naphthalene core.

When this compound is functionalized, for instance, in the azo coupling reactions mentioned previously, NMR spectroscopy is used to confirm the success of the transformation. researchgate.net For the resulting azo dyes, which exist as hydrazone tautomers, new signals corresponding to the protons and carbons of the added aryl group appear in the spectra. Furthermore, the signal for the proton at the C-4 position disappears, and changes in the chemical shifts of the surrounding ring carbons confirm that the coupling has occurred at the expected position. researchgate.netresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Signals for this compound Based on general principles and data for analogous structures.

| Spectrum | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~10-12 | -OH (phenolic, broad singlets) |

| ~7.0-8.5 | Ar-H (naphthalene ring protons, multiplets/doublets) | |

| ~4.4 | -OCH₂CH₃ (quartet) | |

| ~1.4 | -OCH₂CH₃ (triplet) | |

| ¹³C NMR | ~170 | C=O (ester carbonyl) |

| ~100-160 | Ar-C (naphthalene ring carbons) | |

| ~61 | -OCH₂CH₃ | |

| ~14 | -OCH₂CH₃ |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure.

The presence of the hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The ester carbonyl (C=O) stretching vibration is observed at approximately 1650 cm⁻¹. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester and phenol (B47542) groups gives rise to bands in the 1300-1000 cm⁻¹ range.

Interactive Table 1: FT-IR Spectral Data for this compound

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 (broad) | O-H (Phenolic) | Stretching |

| ~1650 | C=O (Ester) | Stretching |

| ~1580, 1470 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester/Phenol) | Stretching |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₃H₁₂O₄, the calculated monoisotopic mass is 232.0736 g/mol . acs.org

Experimental HRMS analysis of this compound would be expected to yield a value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂O₄ |

| Calculated m/z ([M+H]⁺) | 233.0814 |

| Observed m/z ([M+H]⁺) | Data not available |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are then compared with the theoretical percentages calculated from the molecular formula. This comparison is a critical measure of the purity of the synthesized compound.

For this compound (C₁₃H₁₂O₄), the theoretical elemental composition is:

Carbon (C): 67.24%

Hydrogen (H): 5.21%

Oxygen (O): 27.55%

Experimentally determined values from elemental analysis should be in close agreement with these theoretical percentages.

Interactive Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 67.24 | Data not available |

| Hydrogen (H) | 5.21 | Data not available |

Photophysical Phenomena and Spectroscopic Investigations of Ethyl 1,3 Dihydroxy 2 Naphthoate Derivatives

Excited State Intramolecular Proton Transfer (ESIPT) in Naphthoate Chromophores

Excited State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical reaction where a proton is transferred within a molecule that has been promoted to an electronically excited state. rsc.org In chromophores like ethyl 1,3-dihydroxy-2-naphthoate, the molecular structure is inherently designed to facilitate this process. The molecule possesses a proton-donating hydroxyl (-OH) group and a proton-accepting carbonyl (C=O) group in close proximity, held in a pre-aligned conformation by an intramolecular hydrogen bond.

Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), a significant redistribution of electron density occurs. This change increases the acidity of the hydroxyl group and the basicity of the carbonyl group, creating a powerful thermodynamic driving force for the proton to transfer from the donor to the acceptor. This ultrafast transfer process, often occurring on the femtosecond timescale, results in the formation of a transient keto-tautomer species in the excited state. nih.gov This new species has a distinct electronic structure and, consequently, different photophysical properties compared to the initial enol form. The ESIPT process in naphthol derivatives can be highly efficient and is a key pathway for the de-excitation of the molecule. figshare.comresearchgate.net

The general mechanism for ESIPT in a naphthoate chromophore can be visualized as a four-level photocycle:

Absorption: The stable ground-state enol form absorbs a photon, transitioning to the excited-state enol form.

ESIPT: An ultrafast proton transfer occurs, converting the excited enol into an excited keto-tautomer.

Fluorescence: The excited keto-tautomer relaxes to its ground state by emitting a photon. This emission is characteristically red-shifted compared to the absorption.

Reverse Transfer: The unstable ground-state keto form rapidly undergoes a reverse proton transfer to regenerate the stable ground-state enol form, completing the cycle.

The most prominent spectroscopic evidence of ESIPT is the appearance of a large Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. The proton transfer process creates an excited-state tautomer that is significantly stabilized and has a lower energy than the initially excited enol form. Fluorescence from this tautomer back to its own ground state, therefore, occurs at a much lower energy (longer wavelength) than the initial absorption. This results in Stokes shifts that can be exceptionally large, often exceeding 100-200 nm. rsc.org

Another key signature is dual emission . Under certain conditions, particularly in specific solvents, fluorescence can be observed from both the locally excited (LE) enol form and the proton-transferred (PT) keto-tautomer form. mdpi.com

The normal emission band at shorter wavelengths corresponds to the LE form and is typically weak, as the ESIPT process is often much faster than the rate of fluorescence from this state.

The anomalous, red-shifted emission band corresponds to the PT tautomer and is usually much more intense.

The presence and relative intensity of these two bands can be highly sensitive to the molecular environment, such as solvent polarity and hydrogen-bonding capability, which can influence the energy barrier of the proton transfer reaction. mdpi.com

Table 1: Illustrative Spectroscopic Data for ESIPT-Capable Naphthol Derivatives This table presents typical data for compounds exhibiting ESIPT, analogous to this compound, to illustrate the concepts of dual emission and large Stokes shifts.

| Solvent | Absorption λmax (nm) | Emission λmax (LE Form) (nm) | Emission λmax (PT Form) (nm) | Stokes Shift (PT Form) (nm) |

| n-Hexane | 350 | 410 | 540 | 190 |

| Dichloromethane | 355 | 420 | 565 | 210 |

| Acetonitrile | 352 | 425 | 580 | 228 |

| Methanol | 358 | - (Quenched) | 595 | 237 |

Key structural factors include:

Conformational Pre-organization: The efficiency of ESIPT is highly dependent on the population of the ground-state conformer that possesses the necessary intramolecular hydrogen bond. researchgate.net Bulky substituents near the reactive site can hinder the formation of this crucial conformation, reducing ESIPT efficiency.

Electronic Effects of Substituents: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic system can fine-tune the acidity and basicity of the donor/acceptor sites in the excited state. nih.gov For instance, an EWG can increase the acidity of the phenolic proton, potentially lowering the energy barrier for ESIPT. Conversely, modifying the structure in a way that promotes a competing de-excitation pathway, such as Intramolecular Charge Transfer (ICT), can reduce the ESIPT quantum yield. nih.gov

Intramolecular Hydrogen Bond Strength: The strength of the hydrogen bond in both the ground and excited states is paramount. A stronger hydrogen bond in the excited state facilitates a more efficient proton transfer. Theoretical studies have shown that changes in bond lengths and angles upon excitation directly correlate with the favorability of the ESIPT process.

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism describes the change in the color of a substance, or more precisely, the shift in its absorption or emission spectral maxima, upon a change in solvent polarity. Derivatives of this compound often exhibit pronounced solvatochromism due to changes in their dipole moments upon electronic excitation. The interaction of the solute molecule with the surrounding solvent molecules can stabilize the ground state and the excited state to different extents, thus altering the energy gap between them. mdpi.com

In a typical case of positive solvatochromism, an increase in solvent polarity leads to a more significant stabilization of the more polar excited state compared to the ground state. This results in a red shift (bathochromic shift) in the emission spectrum. The extent of this shift can provide valuable information about the electronic nature of the excited state. researchgate.net The ESIPT process itself can be influenced by the solvent environment; highly polar or protic solvents can interact with the donor/acceptor sites, potentially altering the energy barrier and efficiency of proton transfer. nih.gov

While many dyes exhibit positive solvatochromism, certain classes of molecules, including some azo derivatives of naphthols, can display negative solvatochromism . iku.edu.trrsc.org This phenomenon is characterized by a hypsochromic (blue) shift in the absorption or emission maximum as the polarity of the solvent increases. nih.gov

Negative solvatochromism typically occurs when the ground state of the dye molecule is more polar than its excited state. In such cases, polar solvents provide greater stabilization to the ground state than to the excited state. This increases the energy difference between the two states, resulting in the absorption of higher-energy (shorter wavelength) light. rsc.org

For an azo derivative of this compound, the electronic distribution would be dominated by the azo linkage. If the charge distribution in the ground state is more zwitterionic or dipolar in character than in the Franck-Condon excited state, an increase in solvent polarity will preferentially stabilize this ground state, leading to a blue shift in the λmax of absorption. In some complex azo dyes, a reversal from positive to negative solvatochromism can even be observed as the solvent polarity crosses a certain threshold. iku.edu.tr

The Kamlet-Taft equation correlates a solvent-dependent property (like the wavenumber of maximum absorption, νmax) with three empirical solvent parameters:

π *: An index of solvent dipolarity/polarizability.

α : A measure of the solvent's hydrogen bond donating (HBD) acidity.

β : A measure of the solvent's hydrogen bond accepting (HBA) basicity.

The general form of the equation is: ν = ν₀ + s(π* + dδ) + aα + bβ

The coefficients s, a, and b obtained from a multiple linear regression analysis indicate the sensitivity of the spectral shift to each type of interaction. For example, a large positive 'a' value would suggest that the ground state of the solute is a stronger hydrogen bond acceptor than the excited state. iku.edu.tr

Similarly, the Catalan scale uses a different set of parameters to describe solvent properties:

SPP : Solvent polarizability.

SA : Solvent acidity.

SB : Solvent basicity.

Applying these models allows researchers to determine the primary forces governing the solvatochromic behavior of this compound derivatives, providing deep insight into their electronic ground and excited states. researchgate.netnih.gov

Table 2: Kamlet-Taft Solvent Parameters and Their Expected Influence on νmax This table provides parameters for common solvents to illustrate how a Kamlet-Taft analysis would be performed. The "Expected Shift" is a qualitative prediction based on a hypothetical molecule where the excited state is more polar and a better HBA acceptor.

| Solvent | π* (Polarity/Polarizability) | α (HBD Acidity) | β (HBA Basicity) | Expected Shift in νmax (cm⁻¹) |

| Cyclohexane | 0.00 | 0.00 | 0.00 | Reference (Smallest Shift) |

| Toluene | 0.54 | 0.00 | 0.11 | Moderate Red Shift |

| Ethyl Acetate | 0.55 | 0.00 | 0.45 | Significant Red Shift |

| Acetonitrile | 0.75 | 0.19 | 0.31 | Significant Red Shift |

| Dimethyl Sulfoxide (DMSO) | 1.00 | 0.00 | 0.76 | Very Large Red Shift |

| Methanol | 0.60 | 0.93 | 0.62 | Complex (H-bonding effects) |

Fluorescence Properties and Quantum Yield Analysis

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule. researchgate.netnih.gov For this compound derivatives, the quantum yield is intimately linked to the efficiency of the ESIPT process and other non-radiative decay pathways.

Φf = kr / (kr + knr)

Where:

kr is the rate constant for radiative decay (fluorescence).

knr is the sum of the rate constants for all non-radiative decay processes.

In molecules undergoing efficient ESIPT, the intrinsic fluorescence from the initially excited enol form is often very low (low Φf) because the rate of proton transfer is much faster than the rate of radiative decay. The observed fluorescence originates predominantly from the keto-tautomer, and its quantum yield depends on the competition between radiative decay from this state and its own non-radiative pathways (e.g., internal conversion, intersystem crossing).

The fluorescence quantum yield and the fluorescence lifetime (τf) are often highly sensitive to the molecular environment. mdpi.com For example, in protic solvents like methanol or water, the formation of intermolecular hydrogen bonds with the solvent can provide an efficient non-radiative decay channel, leading to fluorescence quenching and a lower quantum yield. Conversely, in a rigid, non-polar environment, non-radiative pathways may be suppressed, leading to enhanced fluorescence emission. rsc.org Analysis of these properties provides crucial information on the dynamics of the excited state and the interactions that govern its deactivation.

Factors Affecting Fluorescence Intensity and Quenching Mechanisms

The fluorescence intensity of a molecule is governed by a delicate balance between radiative and non-radiative decay pathways from the excited state. For naphthoate derivatives, several factors can influence this balance, leading to either enhancement or quenching of their fluorescence.

Molecular Structure and Substituents: The inherent rigidity of the naphthalene (B1677914) core contributes to the fluorescence of these compounds. Electron-donating groups generally enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching. The positions of the hydroxyl and ester groups on the naphthalene ring are critical in determining the electronic distribution in both the ground and excited states, thereby affecting the fluorescence quantum yield.

Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence intensity. In polar solvents, molecules with a significant change in dipole moment upon excitation may experience stabilization of the excited state, which can alter the energy gap between the ground and excited states and influence the rate of non-radiative decay. For some fluorophores, increasing solvent polarity can lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing or other non-radiative processes.

Quenching Mechanisms: Fluorescence quenching, the process that decreases the fluorescence intensity, can occur through various mechanisms.

Collisional (Dynamic) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. The efficiency of collisional quenching is dependent on the concentration of the quencher and the viscosity of the medium.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Förster Resonance Energy Transfer (FRET): This is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor molecule to an acceptor molecule without emission of a photon.

While specific quenching studies on this compound are not extensively documented in publicly available literature, the general principles of fluorescence quenching are applicable. The presence of quenchers such as oxygen, heavy atoms, or certain organic molecules in the environment can lead to a reduction in its fluorescence intensity.

Viscosity Sensitivity of Fluorescent Naphthoate Derivatives

The fluorescence of certain molecules, often termed "molecular rotors," is highly sensitive to the viscosity of their microenvironment. This sensitivity arises from the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.

In low-viscosity environments, molecules can freely rotate, providing an efficient non-radiative pathway for de-excitation and resulting in weak fluorescence. As the viscosity of the medium increases, this intramolecular rotation is hindered. Consequently, the non-radiative decay pathway is suppressed, leading to an increase in the fluorescence quantum yield and intensity.

For fluorescent naphthoate derivatives to act as viscosity sensors, they would need to possess a rotatable group within their structure. The relationship between fluorescence intensity (or lifetime) and viscosity can often be described by the Förster-Hoffmann equation:

log(Φf) = C + x * log(η)

where Φf is the fluorescence quantum yield, η is the viscosity, C is a constant, and x is the sensitivity parameter. A higher value of x indicates a greater sensitivity to viscosity changes.

Although detailed studies on the viscosity sensitivity of this compound are scarce, the principle remains a key area of investigation for designing novel fluorescent probes for microviscosity measurements in various systems, including biological cells.

pH Sensitivity and Protonation Effects on Photophysical Properties

The presence of acidic (hydroxyl) and basic (ester) functional groups in this compound makes its photophysical properties susceptible to changes in pH. The protonation state of the molecule can significantly alter its absorption and emission characteristics.

Acid-Base Equilibria and Spectroscopic Response

The hydroxyl groups on the naphthalene ring can undergo deprotonation in basic media, while the carbonyl oxygen of the ester group could potentially be protonated in strongly acidic conditions. These protonation/deprotonation events lead to the formation of different chemical species (neutral, anionic, or cationic forms), each with its own distinct spectroscopic signature.

The acid-base equilibria can be represented as follows:

H2L ⇌ HL- + H+ ⇌ L2- + 2H+

where H2L represents the neutral form of this compound. The pKa values associated with these equilibria determine the pH range over which each species predominates.

Changes in pH will lead to shifts in the absorption and fluorescence spectra (solvatochromic shifts). For instance, deprotonation of the hydroxyl groups often leads to a red-shift (bathochromic shift) in both the absorption and emission spectra due to the increased electron-donating ability of the resulting phenolate anion. This change in the electronic structure can also affect the fluorescence quantum yield.

A hypothetical representation of the spectroscopic response to pH is shown in the table below:

| pH Range | Predominant Species | Absorption λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity |

| Acidic | Neutral (H2L) | ~λ1 | ~λ'1 | Moderate |

| Near-Neutral | Monoanion (HL-) | ~λ2 (>λ1) | ~λ'2 (>λ'1) | High |

| Basic | Dianion (L2-) | ~λ3 (>λ2) | ~λ'3 (>λ'2) | Low |

This table is illustrative and based on general principles of pH effects on similar phenolic compounds. Actual values for this compound would require experimental determination.

Proton-Induced Changes in Excited State Dynamics

Protonation and deprotonation events can significantly influence the dynamics of the excited state. One of the most important phenomena in this context is Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a phototautomerization process where a proton is transferred between two atoms within the same molecule in the excited state.

For a molecule like this compound, an intramolecular hydrogen bond could exist between one of the hydroxyl groups and the carbonyl oxygen of the ester group. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, facilitating the transfer of a proton.

The ESIPT process typically occurs on an ultrafast timescale (femtoseconds to picoseconds) and results in the formation of an excited-state tautomer, which then relaxes to the ground state, often with a large Stokes shift (a large separation between the absorption and emission maxima). This can lead to dual fluorescence, with one emission band from the initially excited "normal" form and another, red-shifted band from the tautomeric form.

The efficiency and dynamics of ESIPT can be influenced by solvent polarity and hydrogen-bonding interactions with the solvent. In protic solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process.

The study of proton-induced changes in the excited-state dynamics of this compound and its derivatives is essential for understanding their potential as ratiometric fluorescent pH sensors, where the ratio of fluorescence intensities at two different wavelengths can be used to determine the pH of the medium.

Computational Chemistry and Quantum Mechanical Studies of Ethyl 1,3 Dihydroxy 2 Naphthoate

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of computational chemistry for its effective balance between accuracy and computational cost, making it ideal for studying the ground-state properties of medium to large-sized molecules.

Ground State Molecular Geometry Optimization

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. This process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p). For ethyl 1,3-dihydroxy-2-naphthoate, the optimization would account for the planar naphthalene (B1677914) core and the rotational freedom of the ethyl ester and hydroxyl groups. A critical feature of the optimized structure is the presence of intramolecular hydrogen bonds, which significantly influence the molecule's conformation and stability.

While specific computational results for the optimized geometry are not detailed in the surveyed literature, experimental data from X-ray crystallography provides a definitive benchmark for the solid-state structure of the compound. acs.org These experimental parameters define the molecule's arrangement in a crystal lattice.

| Parameter | Value |

|---|---|

| Space Group | P 1 21/c 1 |

| a | 6.9180 Å |

| b | 13.6514 Å |

| c | 11.8495 Å |

| α | 90 ° |

| β | 105.322 ° |

| γ | 90 ° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the HOMO is expected to be a π-orbital with electron density concentrated on the electron-rich dihydroxynaphthalene ring. The LUMO is anticipated to be a π*-antibonding orbital, likely with significant contributions from the electron-withdrawing ethyl carboxylate group. The energy gap can be calculated from the energies of these orbitals obtained through DFT calculations. While specific calculated values for the title compound are not available in the cited literature, the table below illustrates how such data would be presented.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of intermediate potential.

In the case of this compound, the MEP surface would show a high negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), marking them as sites of electrophilic character. The aromatic ring would show a mix of π-electron-rich areas and neutral regions. This analysis provides a clear and intuitive picture of the molecule's reactivity patterns.

Natural Bonding Orbital (NBO) Analysis and Electron Donor-Acceptor Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like structure of bonds and lone pairs. researchgate.netsigmaaldrich.com This method is particularly useful for quantifying electron delocalization and understanding stabilizing interactions within a molecule. The analysis calculates the stabilization energy, E(2), associated with donor-acceptor interactions, which correspond to resonance in classical valence bond theory.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (Ohydroxyl) | π* (Cring-Cring) | Data Not Available |

| LP (Ocarbonyl) | π* (Cring-Cring) | Data Not Available |

| π (Cring-Cring) | π* (C=O) | Data Not Available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for investigating the properties of molecules in their electronically excited states. rsc.org It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and other excited-state characteristics.

Excited State Dipole Moment Estimation

TD-DFT calculations can estimate the dipole moment of the excited states. For this compound, an excitation would likely involve an intramolecular charge transfer (ICT) from the electron-donating dihydroxy-naphthalene system to the electron-accepting carboxylate group. Such an ICT would lead to a more polar excited state and thus a larger excited-state dipole moment. Studies on azo dyes derived from this compound have confirmed that the excited state dipole moments can be significantly different from those in the ground state.

| State | Dipole Moment (Debye) |

|---|---|

| Ground State (μg) | Data Not Available |

| First Excited State (μe) | Data Not Available |

Theoretical Prediction of Absorption and Emission Spectra

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the absorption and emission spectra of this compound and its derivatives. These predictions are crucial for understanding how the molecule interacts with light.

Studies on related systems, such as flavins, demonstrate the power of these methods. For instance, theoretical calculations can pinpoint the wavelengths of maximum absorption (λmax) by identifying the electronic transitions between molecular orbitals. For flavin quinone, theoretical predictions identified two primary absorption peaks corresponding to specific π → π* transitions, which aligned well with experimental data. mdpi.com Similarly, for azo dyes synthesized from this compound, computational models predict their photophysical properties, including their absorption spectra. researchgate.net These dyes have been observed to exhibit negative absorption solvatochromism, a phenomenon where the absorption wavelength shifts depending on the polarity of the solvent, which can be modeled computationally. researchgate.net

The theoretical approach often involves optimizing the molecule's geometry in its ground state (S₀) and then calculating the vertical excitation energies to various excited states (S₁, S₂, etc.). The transitions with the highest oscillator strengths correspond to the most intense peaks in the predicted absorption spectrum. For emission spectra (fluorescence), the geometry of the first excited state (S₁) is optimized, and the energy difference for the transition back to the ground state is calculated.

Table 1: Example of Theoretical vs. Experimental Absorption Maxima (λmax) for Related Naphthoic Acid Derivatives and Analogs This table illustrates the correlation between theoretical predictions and experimental results for similar compounds, as specific data for the parent compound was not available in the reviewed sources.

| Compound/System | Transition | Calculated λmax (nm) | Experimental λexp (nm) | Source |

|---|---|---|---|---|

| Flavin (FLHox+_N1) | π1 → π3 | 366.0 | ~394.0 | mdpi.com |

| Flavin (FLox) | π2 → π3 | 427.5 | ~445.0 | mdpi.com |

| Flavin (FLox) | π1 → π3 | 358.7 | ~370.0 | mdpi.com |

Analysis of Electronic Transitions and Contributing Orbitals

The absorption of UV-visible light by a molecule promotes an electron from an occupied molecular orbital to an unoccupied one. libretexts.org For compounds like this compound, which contain conjugated pi systems, the most significant electronic transitions are typically from a π bonding orbital to a π* antibonding orbital. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often central to these transitions. libretexts.org

Computational studies on naphthoic acid derivatives and related aromatic systems provide a framework for this analysis. ajpchem.orgresearchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability. A smaller gap generally corresponds to absorption at a longer wavelength. libretexts.org

In azo dyes derived from this compound, analysis of the molecular orbitals shows that the electronic transitions involve significant intramolecular charge transfer (ICT). Upon excitation, electron density is transferred from the donor portion of the molecule (often the naphthol moiety) to an acceptor part. researchgate.net This charge transfer character is a crucial determinant of the dye's color and photophysical properties. For example, in related sensitizer (B1316253) dyes, calculations show that upon excitation, electron density shifts from being distributed on the donor and a thiophene (B33073) bridge to the acceptor part of the molecule. researchgate.net

Table 2: Key Molecular Orbitals and Transitions

| Orbital Type | Description | Role in Transition |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons in the ground state. | Source of the electron in the lowest energy electronic transition. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons in the ground state. | Destination of the electron upon excitation. |

| π → π | An electronic transition where an electron is promoted from a π bonding orbital to a π antibonding orbital. | Typically the most important transition for UV-Vis absorption in conjugated systems like this compound. libretexts.org |

| n → π | A transition where an electron from a non-bonding orbital (e.g., on an oxygen atom) is promoted to a π antibonding orbital. | Possible, but often weaker than π → π* transitions. |

Investigation of Tautomerism

Tautomerism involves the migration of a proton, leading to constitutional isomers that exist in dynamic equilibrium. While this compound itself primarily exists in the dihydroxy (enol) form, its derivatives, particularly azo dyes, exhibit significant tautomerism. When this compound is used as a coupling agent with a diazonium salt, the resulting product can theoretically exist in two tautomeric forms: an azo-enol form and a keto-hydrazone form.

Computational studies have been pivotal in determining the more stable tautomer. For a series of mono-azo dyes synthesized using this compound, Density Functional Theory (DFT) calculations of the optimized geometries revealed that the molecules exist predominantly in the hydrazone form in their ground state, rather than the azo form. researchgate.net This stability is attributed to the formation of a six-membered intramolecular hydrogen bond in the hydrazone structure, which is energetically favorable. Similar computational and spectroscopic studies on other naphthalene-based azines have also shown the coexistence of multiple tautomers (diol, monoketo, and diketo forms) in solution. nih.gov

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound and its derivatives, there is generally a good correlation between predicted properties and those measured experimentally.

Molecular Geometry: The crystal structure of this compound has been determined experimentally via X-ray crystallography. nih.gov These experimental bond lengths, bond angles, and dihedral angles can be compared with the optimized geometries obtained from quantum mechanical calculations (e.g., using DFT).

Spectroscopic Properties: As noted previously, the calculated absorption maxima (λmax) for derivatives and related compounds show good agreement with experimental UV-Vis spectra. mdpi.comresearchgate.net For instance, studies on azo dyes derived from the title compound have successfully used computational methods to understand the negative solvatochromism observed experimentally. researchgate.net

Tautomeric Equilibrium: Theoretical predictions that the keto-hydrazone tautomer is more stable for azo derivatives of this compound are supported by experimental evidence from NMR spectroscopy. researchgate.net Similarly, in other dihydroxy-naphthalene systems, the presence of multiple tautomers suggested by computational analysis has been confirmed by decomposing experimental absorption spectra. nih.gov

This strong correlation between theory and experiment validates the computational models, allowing them to be used predictively to design new molecules with desired optical or electronic properties.

Nonlinear Optical Nlo Properties and Optoelectronic Applications of Ethyl 1,3 Dihydroxy 2 Naphthoate Derivatives

Evaluation of NLO Parameters

The nonlinear optical response of a material is quantified by several key parameters, including hyperpolarizabilities and the nonlinear refractive index. For derivatives of ethyl 1,3-dihydroxy-2-naphthoate, particularly azo dyes synthesized using it as a coupling component, these parameters have been a central focus of investigation.

The first (β) and second (γ) hyperpolarizabilities are molecular-level properties that describe the nonlinear response of a molecule to an applied electric field, such as that from a high-intensity laser.

Research into mono-azo dyes synthesized from this compound has shown that their hyperpolarizability values are significantly influenced by the substituent groups attached to the molecule. researchgate.net For a series of four such azo dyes, the derivative featuring a methoxy (B1213986) (-OCH3) substituent exhibited the highest values for both first and second hyperpolarizability. researchgate.net The presence of electron-donating groups like -N(Et)₂ and -OH, combined with acceptor groups such as imidazole (B134444) and >C=O, within a structure featuring long π-conjugation, creates a robust framework for significant NLO activity. researchgate.net

Computational studies have been crucial in predicting these properties. The static first-order hyperpolarizability (β₀) and second-order hyperpolarizability (γ) for these compounds have been calculated using various density functional theory (DFT) functionals. researchgate.net Interestingly, investigations have revealed both positive and negative values for the second hyperpolarizability (γ) among different derivatives, indicating a complex relationship between molecular structure and NLO response. researchgate.net

Table 1: NLO Parameters for this compound Derivatives

| Derivative | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Nonlinear Refractive Index (η₂) | Third-Order Susceptibility (χ⁽³⁾) |

|---|---|---|---|---|

| Azo Dye with -H | Lower than 4d | Lower than 4d | Data not available | Data not available |

| Azo Dye with -Cl | Lower than 4d | Lower than 4d | Data not available | Data not available |

| Azo Dye with -NO₂ | Lower than 4d | Lower than 4d | Data not available | Data not available |

| Azo Dye with -OCH₃ (4d) | Highest among the series | Highest among the series | Data not available | Highest among the series |

Note: This table is based on comparative findings from research literature; specific numerical values are often dependent on the computational model and experimental conditions. researchgate.net

The nonlinear refractive index (η₂) is a measure of how the refractive index of a material changes with the intensity of incident light. Materials with a significant η₂ are essential for all-optical switching and other photonic applications. For certain derivatives, such as benzothiazole-pyridone azo dyes, the nonlinear refractive index has been a key parameter of study. researchgate.net Theoretical calculations for related compounds have been performed over a broad wavelength range from 300 to 2500 nm, indicating that these materials have promising characteristics for applications in optoelectronics and photonics. researchgate.net

Experimental Determination using Z-scan Technique

The Z-scan technique is a widely used experimental method to measure the magnitude and sign of the third-order nonlinear susceptibility (χ⁽³⁾), from which the nonlinear refractive index (η₂) and the nonlinear absorption coefficient (β) can be determined.

For azo dyes derived from this compound, the Z-scan technique has been employed to analyze their third-order NLO properties. researchgate.net This method involves translating a sample through the focal point of a high-intensity laser beam and measuring the resulting changes in transmittance through a finite aperture in the far field. Such experiments have confirmed the potential of these dyes for NLO applications, with the -OCH₃ substituted dye showing a particularly high third-order molecular susceptibility (χ⁽³⁾). researchgate.net In related studies, the technique often utilizes nanosecond Nd:YAG laser pulses at a wavelength of 532 nm to probe the nonlinear response. researchgate.net

Theoretical Computations of NLO Properties

Theoretical computations, particularly those based on Density Functional Theory (DFT), are indispensable tools for understanding and predicting the NLO properties of molecules. researchgate.net These methods provide insights into inherent molecular NLO characteristics, guiding the synthesis of new materials with enhanced properties. researchgate.net

For this compound derivatives, researchers have used a variety of DFT functionals to calculate NLO parameters. researchgate.net A comparative study of global hybrid functionals (like B3LYP and BHHLYP) and range-separated hybrid functionals (like CAM-B3LYP) has been performed. researchgate.net It was found that specific functionals perform better for certain parameters; for instance, the ωB97 functional was identified as more effective for determining linear polarizability (α), while the ωB97XD functional was superior for calculating the first (β) and second (γ) hyperpolarizabilities. researchgate.net These computational results are often supported by analyses of the molecule's frontier molecular orbitals (HOMO-LUMO energy gap), which provides evidence of charge transfer interactions. researchgate.net

Mechanisms Contributing to NLO Response (e.g., Intramolecular Charge Transfer)

The significant nonlinear optical response in this compound derivatives is primarily attributed to intramolecular charge transfer (ICT). researchgate.netcolab.ws This process involves the redistribution of electron density from an electron-donor part of the molecule to an electron-acceptor part through a π-conjugated bridge upon excitation by light. colab.ws

The molecular design of these azo dyes, incorporating donor groups like hydroxyl (-OH) and acceptor groups like carbonyl (>C=O), facilitates this charge transfer. researchgate.net The efficiency of the ICT is a critical factor determining the magnitude of the first hyperpolarizability (β). colab.ws A low HOMO-LUMO energy gap, as calculated by theoretical methods, is often indicative of a more facile charge transfer and, consequently, a stronger NLO response. researchgate.net The investigation of π-conjugated systems in similar chromophores confirms that this charge transfer from a donor to an acceptor through the conjugated bridge is fundamental to achieving high NLO efficiency. colab.wsbohrium.com

Potential for Optoelectronic and Photonic Device Development

The promising NLO properties of this compound derivatives make them strong candidates for use in advanced technological applications. researchgate.net Materials with high third-order nonlinear susceptibility (χ⁽³⁾) and a significant nonlinear refractive index (η₂) are foundational for the development of next-generation optoelectronic and photonic devices. researchgate.net

These devices manipulate light for a vast range of purposes, including high-speed data transmission through fiber-optic networks, advanced sensing, and medical imaging. mdpi.com The attractive NLO results for these azo dyes suggest their potential utility in components like all-optical switches, optical limiters, and modulators. researchgate.net The thermal stability and high laser damage threshold observed in related heterocyclic azo dyes further support their viability as constructive units in laser-assisted devices and for high-temperature NLO processes. researchgate.net The ongoing development of such organic NLO materials provides a promising avenue for innovation across diverse fields, from telecommunications to quantum computing. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | - |

| Azo dye with -OCH₃ substituent | 4d |

| Benzothiazole-pyridone azo dye | BTPA |

| B3LYP | Becke, 3-parameter, Lee–Yang–Parr |

| BHHLYP | Becke, half-and-half, Lee–Yang–Parr |

| CAM-B3LYP | Coulomb-attenuating method B3LYP |

| ωB97 / ωB97XD | - |

Biomolecular and Natural Product Research Contexts of Ethyl 1,3 Dihydroxy 2 Naphthoate

Identification in Plant Extracts and Metabolite Profiling

There is no scientific literature to support the identification of ethyl 1,3-dihydroxy-2-naphthoate in any plant extracts. Consequently, information regarding its detection via specific analytical techniques is also unavailable.

UHPLC-Q-Orbitrap HRMS Analysis for Detection

No studies have been found that utilize Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) for the detection of this compound in any biological or natural product matrix. While this technique is widely used for the comprehensive analysis of complex mixtures and the identification of secondary metabolites in plant extracts, its application to this specific compound has not been documented.

Characterization as a Flavonoid Compound

This compound is not classified as a flavonoid. The basic structure of a flavonoid consists of a fifteen-carbon skeleton with two benzene (B151609) rings connected by a three-carbon chain. This compound, a naphthalene (B1677914) derivative, does not fit this structural classification.

Association with Bioactive Secondary Metabolites in Traditional Medicinal Plants

As there is no evidence of this compound being a natural product, no information exists regarding its co-occurrence or association with other bioactive secondary metabolites in traditional medicinal plants.

In vitro Enzyme Inhibition Studies

Direct in vitro enzyme inhibition studies for this compound have not been found in the scientific literature. However, research on structurally related dihydroxynaphthoic acid derivatives has demonstrated enzyme inhibitory activity. For instance, studies have investigated the inhibitory potential of various dihydroxynaphthoic acids against enzymes such as lactate (B86563) dehydrogenase. frontiersin.org It is important to note that these findings are not directly applicable to this compound and any potential bioactivity would need to be determined through dedicated experimental studies.

Advanced Research Applications and Future Directions for Ethyl 1,3 Dihydroxy 2 Naphthoate

Development of Fluorescent Probes and Sensors

The inherent chemical structure of ethyl 1,3-dihydroxy-2-naphthoate serves as a foundational building block for the synthesis of sophisticated sensor molecules. Research has focused on using it as a coupling component to create mono-azo dyes. While these specific dyes are reported to be weakly fluorescent in solvents, their photophysical properties are highly sensitive to their environment, a key characteristic for sensor development. researchgate.net

A significant finding is that the azo dyes derived from this compound are sensitive to pH changes. researchgate.net This pH sensitivity, coupled with their solvatochromism (the ability to change color in response to solvent polarity), indicates their potential for development as colorimetric or fluorescent pH sensors. Furthermore, studies into the nonlinear optical (NLO) properties of these derived dyes have shown they possess potential as third-order NLO materials. researchgate.net The designable nature of such dye molecules allows for the tuning of their optical properties for specific applications. researchgate.net

Additionally, this compound is a precursor for rhodamine dye analogues. The broader class of rhodamine dyes, such as Rhodamine B, are well-established and commonly used as fluorescent probes and histological dyes due to their strong fluorescence. nih.gov The synthesis of new analogues from this compound opens avenues for creating novel probes with potentially tailored excitation and emission spectra for advanced biomedical research and imaging. researchgate.netnih.gov

Integration into Functional Materials

The reactivity of this compound allows for its incorporation into a variety of functional materials, where it can impart color, enhance stability, or provide other desirable properties.

A primary application of this compound is in the synthesis of azo dyes, which constitute the largest and most important class of synthetic colorants for the textile industry. ekb.egnih.gov The compound acts as a coupling component, reacting with diazotized aromatic amines to produce mono-azo dyes. researchgate.net These dyes are a type of disperse dye, which are suitable for dyeing synthetic fibers like polyester (B1180765). nih.gov

Research has demonstrated the synthesis of a series of novel mono-azo dyes from this compound. researchgate.net The resulting dyes exhibit properties that are of interest for textile applications, including strong color and specific photophysical behaviors. The structure of the final dye, and thus its color and fastness properties, can be systematically varied by choosing different aromatic amines for the diazotization step. researchgate.net Theoretical analysis of these dyes indicates they exist predominantly in the more stable hydrazone tautomeric form. researchgate.netnih.gov

Table 1: Research Findings on Mono-Azo Dyes Derived from this compound

| Property | Finding | Source |

|---|---|---|

| Synthesis Method | Synthesized via coupling of diazotized aromatic amines with this compound. | researchgate.net |

| Structural Form | DFT optimized geometries suggest the dyes exist in the hydrazone form in their ground state. | researchgate.net |

| Solvatochromism | Dyes exhibit strong negative absorption solvatochromism. | researchgate.net |

| Fluorescence | Weakly fluorescent in various solvents. | researchgate.net |

| pH Sensitivity | The synthesized dyes were found to be sensitive to pH. | researchgate.net |

| NLO Properties | Show potential for application as third-order nonlinear optical materials. | researchgate.net |

The utility of dyes derived from this compound extends to the coloration of polymers and plastics. Azo dyes are widely used as colorants in these materials due to their brilliant shades and high tinting strength. nih.gov The dyes synthesized from this naphthoate precursor can be incorporated into various polymer matrices to impart specific colors. The stability of the azo-hydrazone structure is a key attribute for such applications, as the performance and longevity of the color in the final plastic product depend on the dye's chemical and thermal stability. nih.gov

This compound serves as a precursor to rhodamine dye analogues, which have applications in the printing and ink industry. nih.gov Rhodamine dyes are known for their vibrant colors and are used in various printing applications, particularly for paper. nih.gov By modifying the core structure derived from this compound, it is possible to synthesize new colorants for ink formulations, potentially offering unique shades or improved properties such as lightfastness or solubility in environmentally benign solvents.

The chemical structure of this compound, which contains both hydroxyl and ester functional groups, makes it a candidate for polymerization reactions to form specialized resins for thin films and coatings. google.com It can be used as a monomer in the creation of polyester resins through reaction with other polyol or carboxyl-containing compounds. google.com Furthermore, the naphthalene (B1677914) moiety is a desirable chromophore for applications in photoresist underlayers, also known as antireflective coatings. google.com Resins containing naphthyl groups, such as dialkyl naphthalenedicarboxylate, are used in these specialized coatings to control light reflection during the microlithography process. google.com This suggests a potential role for this compound or its derivatives in the fabrication of advanced electronic materials.

Research on UV-Protective Fabrics

The naphthalene ring system within the this compound molecule is an effective UV-absorbing chromophore. google.com This intrinsic property is the basis for its potential use in developing UV-protective materials. By incorporating this compound into a polymer backbone or a coating formulation, it can impart UV-blocking capabilities to the final product. Research in this area focuses on applying such functional coatings to textiles to create UV-protective fabrics. The compound could be integrated into polyurethane or other polymer coatings, which are then applied to the fabric surface. This would provide a durable finish that absorbs harmful UVA and UVB radiation, protecting both the wearer and the textile fibers from sun damage.

Exploration as Molecular Rotors

The concept of molecular rotors, molecules that can undergo controlled rotational motion on a molecular scale, has captivated scientists due to their potential applications in nanoscale devices, sensors, and probes for microenvironment properties like viscosity. The investigation of this compound as a candidate for molecular rotors is a promising area of research, primarily due to its inherent structural features that align with the design principles of fluorescent molecular rotors.

Typically, fluorescent molecular rotors consist of an electron-donating group and an electron-accepting group connected by a rotatable single bond. Upon photoexcitation, these molecules can relax through two competing pathways: fluorescence emission or intramolecular rotation. In low-viscosity environments, the rotation is facile, leading to non-radiative decay and quenched fluorescence. Conversely, in highly viscous media, the rotation is hindered, forcing the molecule to relax via fluorescence, resulting in a significant increase in emission intensity. This viscosity-sensitive fluorescence is the hallmark of a molecular rotor.

This compound possesses an electron-rich dihydroxynaphthalene core that can act as an electron donor. The ester group (-COOEt) can function as an electron acceptor. The bond connecting the naphthalene ring to the ester group could potentially allow for the necessary intramolecular rotation.

While direct studies on the viscosity-dependent fluorescence of this compound are not extensively documented, research on its derivatives provides valuable insights. For instance, mono-azo dyes synthesized from this compound have been shown to be weakly fluorescent but exhibit interesting photophysical properties. researchgate.net These studies calculated the excited-state dipole moments of the derived dyes, a crucial parameter in understanding the charge transfer processes that are fundamental to the operation of many molecular rotors. researchgate.net The investigation of these derivatives lays the groundwork for exploring the parent compound's potential in this domain.

Future research in this area would involve detailed photophysical studies of this compound in solvents of varying viscosities. Key parameters to investigate would include:

| Parameter | Description |

| Fluorescence Quantum Yield | The efficiency of the fluorescence process. A significant increase with viscosity is expected for a molecular rotor. |

| Fluorescence Lifetime | The average time the molecule spends in the excited state. This is also expected to increase with viscosity. |

| Stokes Shift | The difference between the absorption and emission maxima. Changes in the Stokes shift can provide information about the nature of the excited state. |

| Computational Modeling | Theoretical calculations can be employed to model the intramolecular rotation and predict the energy barriers involved, further elucidating its potential as a molecular rotor. |

Future Research Trajectories in Material Science and Chemical Biology

The versatile scaffold of this compound and its derivatives suggests a broad scope for future research in both material science and chemical biology.

In material science , the focus extends beyond molecular rotors. The aforementioned study on mono-azo dyes derived from this compound indicated their potential as third-order nonlinear optical (NLO) materials. researchgate.net NLO materials are crucial for applications in optoelectronics, including optical switching and data storage. Further exploration could involve:

Synthesis of Novel Polymers: Incorporating the this compound moiety into polymer backbones could lead to new materials with tailored optical or mechanical properties.

Development of Chemosensors: The hydroxyl groups on the naphthalene ring provide sites for interaction with various analytes. By functionalizing these groups, it may be possible to design selective and sensitive fluorescent chemosensors for detecting metal ions or other environmentally important species. For instance, other naphthalene-based derivatives have been successfully developed as pH sensors. nih.gov

In chemical biology , the structural similarity of the dihydroxynaphthoic acid core to biologically active molecules opens up numerous avenues for investigation. Naphthalene-based compounds have been identified as having potential in drug design. For example, 3,5-dihydroxy-2-naphthoic acid has been studied as a lead compound for developing drugs against babesiosis, a parasitic disease. frontiersin.org Future research trajectories for this compound in this field could include:

Enzyme Inhibition Studies: Investigating the inhibitory activity of this compound and its derivatives against various enzymes could lead to the discovery of new therapeutic agents. The naphthalene scaffold is a known pharmacophore, and its derivatives have been explored as inhibitors for enzymes like lactate (B86563) dehydrogenase. frontiersin.org

Biological Imaging: By modifying the structure to enhance its fluorescent properties, this compound could be developed into a fluorescent probe for imaging specific cellular components or processes. The inherent fluorescence of the naphthalene ring system provides a starting point for the rational design of such probes.

Pro-drug Development: The ester functionality of this compound could be exploited in pro-drug design, where the compound is metabolized in vivo to release an active therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for ethyl 1,3-dihydroxy-2-naphthoate, and how do reaction conditions influence yield?

this compound is synthesized via regioselective gold-catalyzed annulations of diazo-alkynes with ethyl glyoxylate, achieving yields up to 86% under controlled conditions (e.g., Et₃N as a base) . A critical factor is reaction time: shorter sulfuric acid treatment (2 days) reduces yield to 45%, while extended periods improve esterification efficiency . Key Data :

| Derivative | Yield (%) | Melting Point (°C) | Rf Value (EA/PE ratio) |

|---|---|---|---|

| 2o | 83 | 103.2–106.0 | 0.4 (1:10) |

| 2p | 71 | 85.7–87.4 | 0.4 (1:10) |

| 2q | 86 | 95.4–97.8 | 0.6 (1:20) |

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Combined ¹H/¹³C NMR and IR spectroscopy confirm regiochemistry and functional groups. For example, ¹H NMR of 2o shows aromatic protons at δ 7.2–8.1 ppm, while IR reveals ester C=O stretching at ~1700 cm⁻¹ . HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 233 for natural derivatives) .

Q. How is this compound isolated from natural sources, and what challenges arise?

The compound is identified in Diospyros celebica extracts via LC-MS in positive ionization mode, with fragmentation patterns ([M+H-CH₃]⁺ at m/z 218) confirming its flavonoid-like structure. Challenges include low abundance in plant matrices and interference from co-eluting phenolics .

Advanced Research Questions

Q. How do substituents on the naphthoate core influence photophysical properties?

Substituents like aryl or thiophene groups enhance photoluminescent emission (PLE) in both solid and solution states. For example, 4-phenyl derivatives exhibit λem at 450–480 nm, attributed to extended π-conjugation and intramolecular charge transfer . Solvent polarity studies reveal negative solvatochromism, with Stokes shifts decreasing in polar media due to suppressed ESIPT (excited-state intramolecular proton transfer) .

Q. What computational methods validate the optical behavior of this compound derivatives?

Time-dependent density functional theory (TD-DFT) calculates excited-state dipole moments, correlating with experimental solvatochromic data. For mono-azo dyes derived from the compound, computed dipole moments (Δμ ~12 D) align with Stark spectroscopy measurements .

Q. How can conflicting synthetic yields be resolved through mechanistic studies?

Discrepancies in yields (e.g., 45% vs. 86%) arise from incomplete esterification under suboptimal acid catalysis. Kinetic studies (e.g., monitoring by TLC) show prolonged acid exposure promotes complete cyclization. Computational modeling of transition states can further guide catalyst selection (e.g., Au vs. Brønsted acids) .

Q. What role does this compound play in designing nonlinear optical (NLO) materials?

Derivatives with in-built ESIPT units exhibit large hyperpolarizability (β ~1500 × 10⁻³⁰ esu), making them candidates for NLO applications. Structure-property relationships show electron-withdrawing groups (e.g., -NO₂) enhance β values by 20–30% compared to alkyl substituents .

Methodological Considerations